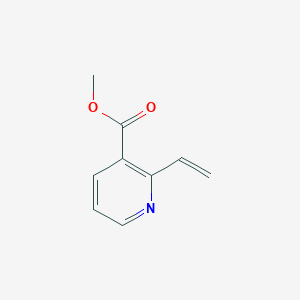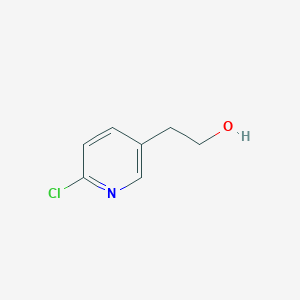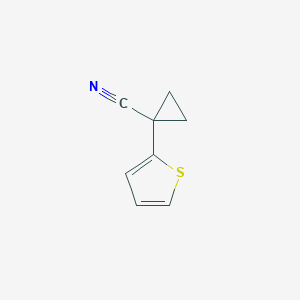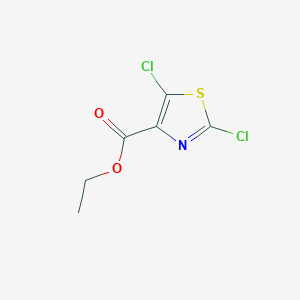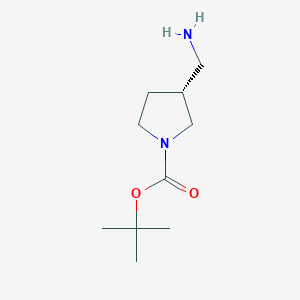
3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
Übersicht
Beschreibung
“3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid” is a chemical compound with the molecular formula C12H12F2O4 . It is an intermediate metabolite of an active small molecule compound .
Synthesis Analysis
While specific synthesis methods for “3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde” are not available, cyclopropanation strategies are often used in the synthesis of complex molecular architectures containing cyclopropanes .Molecular Structure Analysis
The molecular structure of “3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid” includes a cyclopropylmethoxy group and a difluoromethoxy group attached to a benzoic acid moiety .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Processes : The compound has been used in various synthetic processes. For instance, it has been involved in the synthesis of benzaldehyde derivatives and Schiff base compounds, demonstrating its utility in complex chemical reactions (Güler et al., 2012).
Structural Characterization : Studies have shown that the structural properties of similar benzaldehyde derivatives are explored through methods like X-ray crystallography, revealing details about molecular conformations and interactions (Jin & Zhou, 2010).
Chemical Synthesis and Optimization
Optimization of Synthetic Routes : Studies have focused on optimizing the synthesis of similar compounds, indicating the ongoing research in improving the efficiency and yield of such chemical processes (Collins et al., 2016).
Applications in Molecular Studies
Molecular Imaging and Labeling : The compound's derivatives have been used in molecular imaging, utilizing isotopically labeled versions for research in biochemistry and pharmacology (Collins et al., 2016).
Investigation of Molecular Interactions : There is significant interest in understanding the interactions at a molecular level, such as hydrogen bonding, which is critical for applications in materials science and drug design (Wu, 2009).
Catalytic and Photochemical Applications
Catalysis : Research shows its utility in catalytic processes, suggesting its potential application in industrial chemistry for the synthesis of various compounds (Tandon et al., 2006).
Photocatalytic Applications : The compound and its derivatives have been studied for their photocatalytic properties, which are crucial in the development of new materials and environmental applications (Yurdakal et al., 2009).
Eigenschaften
IUPAC Name |
3-(cyclopropylmethoxy)-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-5-4-10(7-13)6-12(11)15-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGKQILTBTXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623812 | |
| Record name | 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde | |
CAS RN |
153200-64-7 | |
| Record name | 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)
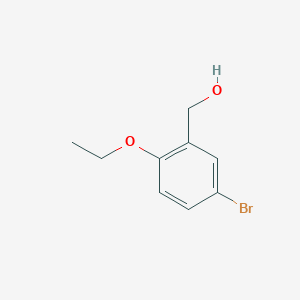
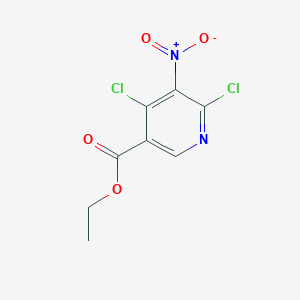

![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)

